molecular formula C12H14N2O3 B8486151 N-(2-Methoxyethyl)-2-oxoindoline-5-carboxamide

N-(2-Methoxyethyl)-2-oxoindoline-5-carboxamide

Cat. No. B8486151
M. Wt: 234.25 g/mol
InChI Key: AJFUNKWEQCVOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)-2-oxoindoline-5-carboxamide is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methoxyethyl)-2-oxoindoline-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxyethyl)-2-oxoindoline-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-oxo-1,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-17-5-4-13-12(16)8-2-3-10-9(6-8)7-11(15)14-10/h2-3,6H,4-5,7H2,1H3,(H,13,16)(H,14,15)

InChI Key

AJFUNKWEQCVOKI-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Oxoindoline-5-carboxylic acid (0.470 g, 2.66 mmol), O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (1.010 g, 3.15 mmol), 1-hydroxybenzotriazole hydrate (0.417 g, 3.09 mmol) and N,N-diisopropylethylamine (0.7 mL, 4.0 mmol) were suspended in acetonitrile/N,N-dimethylformamide, (10 mL:2 mL), and stirred at room temperature for 30 min. 2-Methoxyethanamine (0.516 g, 6.88 mmol) was added and stirring was continued for 2 h. Saturated aqueous sodium hydrogencarbonate was added (10 mL) and the solvents were removed in vacuo. The residue was purified on a silica gel column using a gradient chloroform/methanol, (100:1 to 1:1), as the eluent to give 0.355 g (57% yield) of the title compound as a solid: 1H NMR (DMSO-d6, 400 MHz) δ 10.59 (s, 1H), 8.31 (m, 1H), 7.72 (d, J=7 Hz, 1H), 7.71 (s, 1H), 6.83 (d, J=8 Hz, 1H), 3.51 (s, 2H), 3.42 (m, 2H), 3.39 (m, 2H), 3.24 (s, 3H); MS (ES) m/z 235 (M++1).
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
0.417 g
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Four
Quantity
0.516 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
acetonitrile N,N-dimethylformamide
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
57%

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